molecular formula C20H22N2O5 B11942737 Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate CAS No. 4818-07-9

Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate

Cat. No.: B11942737
CAS No.: 4818-07-9
M. Wt: 370.4 g/mol
InChI Key: AHHJUQKRJZLHNK-UHFFFAOYSA-N
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Description

Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate is a chemical compound with the molecular formula C18H19NO4. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate typically involves the reaction of phenylalanine with benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected phenylalanine. This intermediate is then reacted with glycine methyl ester under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale peptide synthesis techniques. These methods ensure high yield and purity, utilizing automated peptide synthesizers and optimized reaction conditions to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically results in the removal of the benzyloxycarbonyl group .

Scientific Research Applications

Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate is unique due to its specific structure, which includes both phenylalanine and glycine residues. This combination allows for its use in synthesizing peptides with specific sequences and properties .

Properties

IUPAC Name

methyl 2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-26-18(23)13-21-19(24)17(12-15-8-4-2-5-9-15)22-20(25)27-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHJUQKRJZLHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297851
Record name methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4818-07-9
Record name NSC118497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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